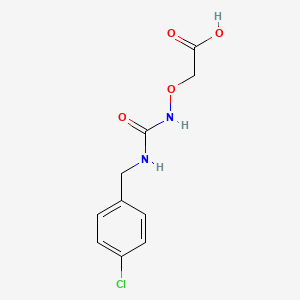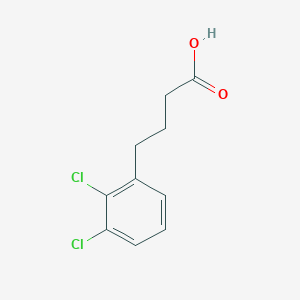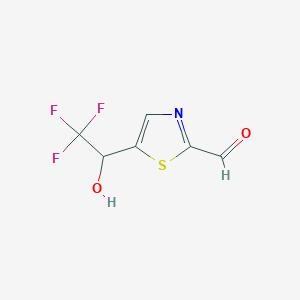
(S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal is an organic compound that features a tert-butyldimethylsilyloxy group and a chlorobutanal moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The chlorobutanal moiety can be introduced through chlorination reactions using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
化学反应分析
Types of Reactions
(S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents.
Reduction: NaBH4, LiAlH4, or other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal involves its reactivity with various chemical reagents. The tert-butyldimethylsilyloxy group serves as a protecting group, allowing selective reactions at other functional sites. The chlorobutanal moiety can participate in nucleophilic substitution reactions, leading to the formation of diverse products .
相似化合物的比较
Similar Compounds
- (S)-3-(tert-Butyldimethylsilyloxy)-4-hydroxybutanal
- (S)-3-(tert-Butyldimethylsilyloxy)-4-bromobutanal
- (S)-3-(tert-Butyldimethylsilyloxy)-4-iodobutanal
Uniqueness
(S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal is unique due to the presence of both a tert-butyldimethylsilyloxy group and a chlorobutanal moiety. This combination allows for selective protection and reactivity, making it a valuable intermediate in organic synthesis .
属性
分子式 |
C10H21ClO2Si |
|---|---|
分子量 |
236.81 g/mol |
IUPAC 名称 |
(3S)-3-[tert-butyl(dimethyl)silyl]oxy-4-chlorobutanal |
InChI |
InChI=1S/C10H21ClO2Si/c1-10(2,3)14(4,5)13-9(8-11)6-7-12/h7,9H,6,8H2,1-5H3/t9-/m0/s1 |
InChI 键 |
UTZDSSCUZVIWQI-VIFPVBQESA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CC=O)CCl |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC(CC=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![tert-butyl 4-[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]piperidine-1-carboxylate](/img/structure/B8454080.png)
![2,2-Dichloro-1-(1-thia-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B8454091.png)



![4-[2-(2-Methoxy-phenyl)-ethyl]-pyridin-2-ylamine](/img/structure/B8454115.png)


![[4-(2,4-Difluoro-benzyloxy)phenyl]-methanol](/img/structure/B8454134.png)
